2-(1-Hexylcyclohexyl)oxyethanol
Description
2-(1-Hexylcyclohexyl)oxyethanol is a glycol ether derivative characterized by a cyclohexane ring substituted with a hexyl group at the 1-position, linked to an ethoxyethanol moiety. This structure combines the hydrophobicity of the hexylcyclohexyl group with the polar ethoxyethanol chain, making it suitable for applications requiring balanced solubility, such as coatings, surfactants, or industrial solvents.
Properties
Molecular Formula |
C14H28O2 |
|---|---|
Molecular Weight |
228.37 g/mol |
IUPAC Name |
2-(1-hexylcyclohexyl)oxyethanol |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-6-9-14(16-13-12-15)10-7-5-8-11-14/h15H,2-13H2,1H3 |
InChI Key |
QKHMFGRNSYPTGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(CCCCC1)OCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hexylcyclohexyl)oxyethanol typically involves the reaction of 1-hexylcyclohexanol with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide. The reaction proceeds as follows:
[ \text{C}6\text{H}{11}\text{CH}_2\text{OH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}6\text{H}{11}\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hexylcyclohexyl)oxyethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or hexylcyclohexanone.
Reduction: Hexylcyclohexanol.
Substitution: Various substituted ethers or alcohols, depending on the reagents used.
Scientific Research Applications
2-(1-Hexylcyclohexyl)oxyethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of membrane dynamics and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-(1-Hexylcyclohexyl)oxyethanol involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The molecular targets include phospholipids and membrane-bound enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Hexyloxyethanol (Ethylene Glycol Monohexyl Ether)
- CAS No.: 112-25-4
- Molecular Formula : C₈H₁₈O₂
- Structure: A linear hexyl chain attached to an ethoxyethanol group.
- Toxicity: Causes respiratory distress, skin corrosion, and eye damage. First-aid measures include immediate decontamination and medical consultation . Applications: Used in industrial cleaners and coatings.
2-(1-Methylcyclohexyl)ethanol
- CAS No.: 82495-11-2
- Molecular Formula : C₉H₁₈O
- Structure: Cyclohexane ring with a methyl substituent at the 1-position, linked to ethanol.
- Key Differences :
Cyclohexanemethanol
- CAS No.: 100-49-2
- Molecular Formula : C₇H₁₄O
- Structure : Cyclohexane ring with a hydroxymethyl group.
- Key Differences: Absence of the ethoxyethanol chain limits its utility as a surfactant. Hazards: Classified as irritating to eyes and skin. First-aid measures align with glycol ether protocols .
2-[1-Methyl-1-(4-Methyl-3-Cyclohexen-1-Yl)Ethoxy]Ethanol
- CAS No.: 55708-87-7
- Molecular Formula : C₁₂H₂₂O₂
- Structure: Cyclohexene ring with methyl and branched ethoxyethanol groups.
- Key Differences: The unsaturated cyclohexene ring increases reactivity compared to the saturated cyclohexane in 2-(1-Hexylcyclohexyl)oxyethanol. Applications: Likely used in specialty polymers or fragrances due to its complex structure .
Comparative Data Table
| Compound | CAS No. | Molecular Formula | Key Structural Feature | Toxicity Profile | Applications |
|---|---|---|---|---|---|
| This compound | Not Provided | C₁₄H₂₈O₂ | Hexylcyclohexyl + ethoxyethanol | Inferred: Moderate skin/eye irritation | Surfactants, Solvents |
| 2-Hexyloxyethanol | 112-25-4 | C₈H₁₈O₂ | Linear hexyl + ethoxyethanol | Respiratory distress, skin corrosion | Industrial cleaners |
| 2-(1-Methylcyclohexyl)ethanol | 82495-11-2 | C₉H₁₈O | Methylcyclohexyl + ethanol | Limited data; handle with caution | Specialty chemicals |
| Cyclohexanemethanol | 100-49-2 | C₇H₁₄O | Cyclohexyl + hydroxymethyl | Eye/skin irritation | Pharmaceuticals |
| 2-[1-Methyl-1-(4-Methyl-3-Cyclohexen-1-Yl)Ethoxy]Ethanol | 55708-87-7 | C₁₂H₂₂O₂ | Cyclohexene + branched ethoxyethanol | No data available | Polymers, Fragrances |
Research Findings and Toxicological Insights
- Hexyl vs.
- Cyclohexane vs. Linear Chains: Cyclohexane rings reduce volatility and may slow metabolic degradation compared to linear glycol ethers like 2-hexyloxyethanol .
- Regulatory Context: Glycol ethers are regulated under frameworks like OSHA’s Hazard Communication Standard (2012) and EU CLP regulations, suggesting similar compliance requirements for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
